Selenium disulfide

Overview

Description

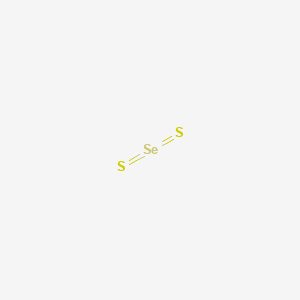

Selenium sulfide is a chemical compound with the formula SeS₂. It is widely known for its antifungal properties and is commonly used in medicinal shampoos to treat dandruff and seborrheic dermatitis. Selenium sulfide is also used to treat tinea versicolor, a fungal infection of the skin .

Mechanism of Action

Target of Action

Selenium disulfide primarily targets hyperproliferative cells in conditions such as seborrhea . It is often used in shampoos for the treatment of dandruff, seborrheic dermatitis, and tinea capitis, a fungal infection that primarily affects preadolescent children .

Mode of Action

this compound acts as an antifungal agent and a cytostatic agent . It is highly active in inhibiting the growth of P. ovale, a yeast-like fungus that can cause skin conditions . This compound also slows the growth of both hyperproliferative and normal cells in dandruff and seborrheic dermatitis . Topically applied this compound may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells . It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness .

Biochemical Pathways

this compound works in multiple pathways that are involved in conditions like seborrhea, including reduced cell turnover and activity of keratinocytes and softening of keratin through the reduction of disulfide bonds . Selenium compounds also interact with selenoproteins, which include antioxidant enzymes like GPxs and thioredoxin reductases .

Pharmacokinetics

It is known that this compound is applied topically, and its effectiveness is observed in the treatment of various skin conditions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction in the turnover of epidermal cells, inhibition of the growth of P. ovale, and slowing the growth of hyperproliferative cells . It also induces cytotoxicity as cell apoptosis, ROS production, DNA damage, and adenosine-methionine methylation in the cellular nucleus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental and host factors may alter the sebaceous gland activity, sebum composition, epidermal barrier function, and scalp microbiome balance, resulting in conditions like dandruff . Furthermore, selenium emission from certain facilities depends on factors such as the initial concentration and composition of the coal used, and the design and operating conditions of the air pollution control equipment in the power plant facility .

Biochemical Analysis

Biochemical Properties

Selenium disulfide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a keratolytic agent by breaking down disulfide bonds in keratin, a structural protein in the skin and hair . This action helps to reduce the formation of dandruff and other skin conditions. This compound also exhibits antifungal properties by inhibiting the growth of fungi such as Malassezia, which is associated with dandruff and seborrheic dermatitis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by reducing the turnover of epidermal cells, leading to a decrease in the formation of dandruff . This compound also impacts cell signaling pathways and gene expression by modulating the activity of keratinocytes, the predominant cell type in the epidermis . Additionally, this compound has been shown to reduce cellular proliferation and adhesion, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. This compound exerts its effects by breaking down disulfide bonds in keratin, leading to the softening and shedding of the outer layer of the skin . It also inhibits the growth of fungi by interfering with their cellular processes and reducing their ability to proliferate . This compound’s antifungal activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including reduced cell turnover and decreased keratinocyte activity . Prolonged use may also lead to potential side effects such as skin irritation and hair discoloration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces dandruff and seborrheic dermatitis without causing significant adverse effects . At higher doses, this compound can be toxic and may lead to systemic absorption and toxicity . Animal studies have shown that excessive exposure to this compound can result in hepatotoxicity, nephrotoxicity, and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur and selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in cellular redox homeostasis . This compound can also affect the levels of metabolites such as glutathione and selenoproteins, influencing cellular antioxidant defenses and overall metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily absorbed through the skin when applied topically and can accumulate in the epidermis and hair follicles . This compound’s distribution is influenced by its interaction with cellular transporters and binding proteins, which facilitate its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the epidermis and hair follicles. It targets keratinocytes and other skin cells, where it exerts its keratolytic and antifungal effects . This compound’s activity is influenced by its ability to localize to specific cellular compartments, including the cytoplasm and cell membrane . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenium sulfide can be synthesized through the ion-exchange interaction between selenous acid and ammonium sulfide in water. This method involves using natural polysaccharides like arabinogalactan and starch as nanoparticle stabilizers . Another method involves the reaction of selenium dioxide with hydrogen sulfide in an aqueous medium .

Industrial Production Methods: In industrial settings, selenium sulfide is produced by reacting selenium dioxide with sodium sulfide in an aqueous solution. The reaction mixture is then subjected to centrifugal separation, followed by washing and drying to obtain the final product .

Types of Reactions:

Oxidation: Selenium sulfide can undergo oxidation to form selenium dioxide and sulfur dioxide.

Reduction: It can be reduced to elemental selenium and sulfur.

Substitution: Selenium sulfide can react with halogens to form selenium halides and sulfur halides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like hydrogen peroxide or permanganate.

Reduction: Reducing agents such as hydrogen sulfide.

Substitution: Halogens like chlorine, bromine, and iodine.

Major Products Formed:

Oxidation: Selenium dioxide (SeO₂) and sulfur dioxide (SO₂).

Reduction: Elemental selenium (Se) and sulfur (S).

Substitution: Selenium halides (e.g., SeCl₄) and sulfur halides.

Scientific Research Applications

Selenium sulfide has a broad range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other selenium compounds.

Medicine: Incorporated in shampoos and lotions to treat dandruff, seborrheic dermatitis, and tinea versicolor.

Comparison with Similar Compounds

Selenium Dioxide (SeO₂): Used as an oxidizing agent and in the synthesis of other selenium compounds.

Selenium Disulfide (Se₂S₂): Similar antifungal properties but different chemical structure.

Selenium Halides (e.g., SeCl₄): Used in various chemical reactions and synthesis

Uniqueness of Selenium Sulfide: Selenium sulfide is unique due to its dual antifungal and cytostatic properties, making it highly effective in treating fungal infections and controlling cell proliferation. Its ability to form stable nanoparticles further enhances its applications in biomedicine and optoelectronics .

Properties

InChI |

InChI=1S/SSe/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDTVPHHDGRGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SSe | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021265 | |

| Record name | Selenium sulfide (SeS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992), Orange-yellow solid with a faint odor; [CAMEO], Solid | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 244-246 °F (NTP, 1992), Decomposes at 118-119 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, ether | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.056 at 32 °F (NTP, 1992) - Denser than water; will sink, 3.056 at 0 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow tablets or powder, Bright-orange powder | |

CAS No. |

7446-34-6, 56093-45-9 | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium sulfide (SeS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056093459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium sulfide (SeS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231.9 °F (NTP, 1992), 100 °C | |

| Record name | SELENIUM SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)